molecular formula C9H7BrN2O2 B1384015 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one CAS No. 2126176-84-7

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

Cat. No. B1384015
M. Wt: 255.07 g/mol
InChI Key: MWVSLQNUWMNTDX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include information about the compound’s role or function if it is known.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Crystal Structure and Pesticidal Properties

  • The compound 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one has been studied for its crystal structure and potential use as a pesticide. It exhibits structural similarities with octopamine, an invertebrate neurotransmitter, suggesting its pesticidal properties could be due to perturbation of octopaminergic systems (Dekeyser, Harrison, Taylor, & Downer, 1995).

Chemical Transformations

  • Research has explored the chemical transformations of this compound into various derivatives, demonstrating its versatility in chemical synthesis. Such transformations include reactions with secondary alkylamines and sodium alcoholate (Milcent & Barbier, 1992).

Solid Phase Synthesis

  • The compound has been utilized in solid phase synthesis processes. This involves the synthesis of related scaffolds from resin-bound acyl hydrazides, demonstrating its application in advanced organic synthesis and potential pharmaceutical applications (Sarma, Liu, Wu, Gao, & Kodadek, 2015).

Cycloaddition Reactions

  • Cycloaddition reactions involving this compound have been studied, providing insights into its reactivity and potential for creating novel organic compounds (Feineis, Schwarz, Hegmann, Christl, Peters, Peters, & Schnering, 1993).

Antimicrobial Activity

  • There has been research into the antimicrobial activities of derivatives of this compound. This indicates its potential for use in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Scope in Acid-catalyzed Cyclodehydration

  • Studies have also been conducted on the scope of acid-catalyzed cyclodehydration of related acid hydrazides into dihydro-oxadiazines, suggesting its importance in chemical reactions (Trepanier, Spracmanis, Tharpe, & Krieger, 1965).

Synthesis of Novel Derivatives

  • The compound is also used in synthesizing novel derivatives, as seen in the creation of specific oxadiazoline derivatives and their characterization, indicating the compound's utility in synthesizing diverse organic molecules (Sheng, 2006).

Miticidal and Insecticidal Activities

Structural Characterization

  • There is significant interest in structural characterization of this compound and its derivatives, which is crucial for understanding its physical and chemical properties (Ţînţaş, Diac, Soran, Terec, Grosu, & Bogdan, 2014).

Antimicrobial Evaluation

  • Evaluating its antimicrobial potential, several derivatives have been synthesized and tested, revealing its applicability in the search for new antimicrobial agents (Gul et al., 2017).

Diverse Synthetic Applications

  • The compound and its derivatives have diverse synthetic applications, including in the formation of novel ring structures and potential psychopharmacological drugs (Sicardi, Lamdan, & Gaozza, 1974).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It includes looking at its LD50, safety precautions that need to be taken when handling it, and its environmental impact.


Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-bromophenyl)-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSLQNUWMNTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

CAS RN

2126176-84-7
Record name 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 2
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 3
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 4
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 5
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 6
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

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